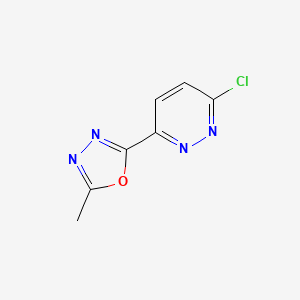

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTXWDLUPLSVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677577 | |

| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960492-59-5 | |

| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Introduction

In the landscape of medicinal chemistry and drug development, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern molecular design. This guide provides a comprehensive overview of the synthesis and characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a molecule that marries the potent pharmacophores of pyridazine and 1,3,4-oxadiazole. The pyridazine ring is a well-established motif in a variety of biologically active compounds, exhibiting a wide range of activities including antihypertensive, cardiotonic, antiviral, and anticancer effects[1]. Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties[2][3]. The strategic fusion of these two heterocycles in the title compound presents a compelling case for its investigation as a novel therapeutic agent. This document will serve as a technical resource for researchers and professionals in the field, offering a detailed synthetic protocol, a thorough characterization workflow, and insights into the potential applications of this promising molecule.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most efficiently achieved through a multi-step sequence commencing with a suitable 6-chloropyridazine-3-carboxylic acid derivative. The overall synthetic strategy hinges on the formation of a key intermediate, 6-chloropyridazine-3-carbohydrazide, followed by a cyclization reaction to construct the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

The initial step involves the esterification of 6-chloropyridazine-3-carboxylic acid. The use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by reaction with methanol, is a standard and high-yielding method for this transformation.

Protocol:

-

To a stirred suspension of 6-chloropyridazine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 6-chloropyridazine-3-carboxylate as a solid.

Step 2: Synthesis of 6-Chloropyridazine-3-carbohydrazide

The methyl ester is then converted to the corresponding carbohydrazide via reaction with hydrazine hydrate. This is a crucial step to introduce the nucleophilic nitrogen required for the subsequent cyclization.

Protocol:

-

Dissolve methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (3 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature, and the product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-chloropyridazine-3-carbohydrazide.

Step 3: Synthesis of this compound

The final step is the cyclization of the carbohydrazide to form the 1,3,4-oxadiazole ring. Refluxing with acetic anhydride serves the dual purpose of providing the acetyl group for the formation of a diacylhydrazine intermediate and acting as a dehydrating agent to facilitate the cyclization.

Protocol:

-

Suspend 6-chloropyridazine-3-carbohydrazide (1 equivalent) in acetic anhydride (5-10 volumes).

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

The solid product will precipitate.

-

Filter the precipitate, wash thoroughly with water to remove excess acetic acid, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Caption: Workflow for the characterization of the final product.

Expected Spectroscopic Data

The following tables summarize the expected data based on the known spectral characteristics of the pyridazine and 1,3,4-oxadiazole moieties[4][5].

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | Pyridazine-H |

| ~7.8 - 7.6 | d | 1H | Pyridazine-H |

| ~2.6 | s | 3H | -CH₃ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (Oxadiazole) |

| ~162 | C-O (Oxadiazole) |

| ~155 | C-Cl (Pyridazine) |

| ~150 | C-N (Pyridazine) |

| ~128 | CH (Pyridazine) |

| ~125 | CH (Pyridazine) |

| ~11 | -CH₃ |

Table 3: Expected IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1610-1580 | C=N stretching (pyridazine and oxadiazole rings) |

| ~1550-1500 | C=C stretching (aromatic) |

| ~1250-1200 | C-O-C stretching (oxadiazole ring) |

| ~850-800 | C-Cl stretching |

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| ~196/198 | [M]⁺/[M+2]⁺ (presence of Chlorine isotope) |

Potential Applications and Biological Significance

The convergence of the pyridazine and 1,3,4-oxadiazole scaffolds in a single molecule suggests a rich potential for diverse biological activities. Numerous derivatives of 1,3,4-oxadiazole have been reported to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The pyridazine core is also a key component in many agrochemicals and pharmaceuticals[1]. The title compound is therefore a prime candidate for screening in various biological assays.

Caption: Potential biological activities derived from the molecule's core structures.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for this compound, along with a comprehensive plan for its characterization. The synthesis is based on well-established chemical transformations, ensuring its accessibility to researchers with a standard background in organic synthesis. The presented characterization data, while predictive, is grounded in the extensive literature on related heterocyclic systems and provides a solid framework for the structural elucidation of the target molecule. Given the significant biological activities associated with both the pyridazine and 1,3,4-oxadiazole moieties, this compound represents a valuable asset for screening libraries and a promising starting point for the development of novel therapeutic agents.

References

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Journal of Chemistry. [Link]

-

Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors. (2014). ResearchGate. [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

-

Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid. (n.d.). SciSpace. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). Molecules. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]

-

Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Organic Chemistry Portal. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Cureus. [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). Magnetic Resonance in Chemistry. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Arabian Journal of Chemistry. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules. [Link]

-

Oxadiazole: Synthesis, characterization and biological activities. (2010). ResearchGate. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2021). Molecules. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (2011). Advanced Materials Research. [Link]

-

Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. (2014). Medicinal Chemistry Research. [Link]

-

The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (1971). Journal of Mass Spectrometry. [Link]

-

5,6-Dihydro-[4]oxadiazolo[3,4-d]pyridazine-4,7-dione. (2019). Molbank. [Link]

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biological activity of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Derivatives

This guide provides a comprehensive technical overview of the synthesis, predicted biological activities, and therapeutic potential of the novel heterocyclic scaffold, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles from related compounds to build a predictive framework for this specific molecular class. We will explore the rationale behind its design, plausible synthetic routes, and detailed protocols for evaluating its potential as an antimicrobial, antifungal, and anticancer agent.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity—a concept known as molecular hybridization—is a powerful tool for developing novel therapeutic agents. This approach is predicated on the hypothesis that a hybrid molecule may exhibit synergistic or additive biological effects, improved potency, or a novel mechanism of action compared to its constituent parts. The title compound, this compound, is a prime example of such a design strategy, integrating two highly privileged heterocyclic systems: pyridazine and 1,3,4-oxadiazole.

The pyridazine ring is a foundational structure in numerous biologically active compounds, demonstrating a vast spectrum of activities including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1] The 1,3,4-oxadiazole moiety is equally significant, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, which can enhance ligand-receptor interactions.[2] Derivatives of 1,3,4-oxadiazole are well-documented to possess potent antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4]

By covalently linking these two scaffolds, we create a novel chemical entity with a unique electronic and steric profile. The 6-chloro substituent on the pyridazine ring serves not only as a key modulator of electronic properties but also as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). This guide will therefore provide a predictive analysis of the biological potential of this hybrid scaffold, grounded in the extensive literature of its parent heterocycles.

Proposed Synthetic Pathway and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and efficient method involves the oxidative cyclization of an acylhydrazone, which itself is formed from the condensation of a hydrazide with an aldehyde.[3][5] An alternative robust pathway, which we propose here, involves the cyclodehydration of a diacylhydrazine intermediate.

The logical starting materials for the target compound are 6-chloropyridazine-3-carbohydrazide and acetic anhydride. The proposed workflow is outlined below.

General Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized pyridazine ester.

Figure 1: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Predictive)

-

Synthesis of 6-Chloropyridazine-3-carbohydrazide: A mixture of methyl 6-chloropyridazine-3-carboxylate (1 eq.) and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 4-6 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide intermediate.

-

Synthesis of this compound: The 6-chloropyridazine-3-carbohydrazide (1 eq.) is added to an excess of acetic anhydride (5-10 eq.) and the mixture is refluxed for 3-5 hours.[6] After completion (monitored by TLC), the excess acetic anhydride is removed under reduced pressure. The residue is then poured into ice-cold water, and the resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

-

Structural Characterization: The synthesized compound's structure must be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its molecular weight and elemental composition.[7]

Predicted Biological Activities and Evaluation Protocols

Based on the extensive bioactivity profiles of pyridazine and 1,3,4-oxadiazole derivatives, the target scaffold is predicted to exhibit significant antimicrobial, antifungal, and anticancer properties.[8][9]

Antimicrobial and Antifungal Activity

Both parent heterocycles are cornerstones of many antimicrobial agents.[10][11] The combination of a halogenated pyridazine with the stable oxadiazole ring suggests a strong potential for activity against a range of bacterial and fungal pathogens.

Figure 2: Standard workflow for MIC/MFC determination.

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). A 96-well microtiter plate is filled with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The compound stock solution is serially diluted across the plate to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared and added to each well.[12][13]

-

Controls: Positive (media + inoculum, no drug) and negative (media only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) is run in parallel as a reference.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] For fungi, the minimum fungicidal concentration (MFC) can be determined by sub-culturing from the clear wells onto agar plates.[12]

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-(1,3,4-oxadiazol-2-yl)benzamides | S. aureus (MRSA) | 4 - 16 | [14] |

| Pyrazine-oxadiazole hybrids | B. subtilis | Moderate to Excellent | [11] |

| 1,3,4-Oxadiazole (LMM11) | C. albicans | 32 | [12] |

| 1,3,4-Oxadiazole (LMM6) | C. albicans | 8 - 32 | [15] |

| 3-acetyl-1,3,4-oxadiazoline (37) | S. epidermidis | 0.48 | [6] |

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their anticancer properties.[16][17] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like kinases (e.g., VEGFR), telomerase, and tubulin polymerization.[18][19][20] The pyridazine core also contributes to cytotoxic activity.

Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases that are overactive in cancer cells, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for tumor angiogenesis.[19]

Figure 3: Simplified VEGFR-2 signaling pathway and potential point of inhibition.

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) are seeded into a 96-well plate and allowed to adhere overnight.[18]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

| Compound Class | Cell Line | Activity (IC₅₀) | Potential Target | Reference |

| Pyridine-oxadiazole analogues | HepG2 (Liver) | < 10 µM | Telomerase | [19] |

| 1,3,4-Oxadiazole thioethers | HepG2 (Liver) | 0.7 µM | Thymidylate Synthase | [16] |

| Phenylpiperazine-oxadiazoles | HepG2 (Liver) | Potent | FAK | [19] |

| 2,5-disubstituted 1,3,4-oxadiazoles | HCT-116 (Colon) | 0.28 µM | HDAC1 | [16] |

| 2,5-diaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Potent | STAT3 (predicted) | [18] |

Conclusion and Future Directions

The this compound scaffold represents a rationally designed hybrid molecule with significant therapeutic potential. By leveraging the well-documented biological activities of its constituent pyridazine and 1,3,4-oxadiazole rings, we can confidently predict a strong likelihood of potent antimicrobial, antifungal, and anticancer properties. The presence of a chloro-substituent provides a valuable avenue for future medicinal chemistry efforts, allowing for the generation of a library of derivatives to probe structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

The immediate next steps for researchers in this area are clear:

-

Synthesis and Confirmation: Execute the proposed synthesis and rigorously confirm the structure of the novel compound.

-

Broad-Spectrum Screening: Perform the in-vitro assays detailed in this guide (MIC, MTT) against a diverse panel of bacterial, fungal, and cancer cell lines to establish a baseline activity profile.

-

Mechanism of Action Studies: For promising "hits," conduct further assays to elucidate the specific molecular targets (e.g., kinase inhibition assays, cell cycle analysis).

-

SAR-driven Optimization: Systematically modify the core structure to develop analogs with improved therapeutic indices.

This guide provides the foundational knowledge and experimental framework necessary to unlock the potential of this promising class of compounds, paving the way for the development of next-generation therapeutic agents.

References

A complete list of all sources cited within this document, including full titles and clickable URLs for verification.

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Özdemir, A., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

InsightSlice. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Paruch, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Gouda, M. A., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

-

Szymankiewicz, K., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. [Link]

-

Kioshima, E. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]

-

Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Der Pharma Chemica. [Link]

-

Kioshima, E. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]

-

Li, T., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. [Link]

-

Bîcu, E., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Musso, L., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. MDPI. [Link]

-

Onyedibe, K. I., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Science OA. [Link]

-

Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens. [Link]

-

Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Musso, L., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

Paruch, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Paruch, K., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules. [Link]

-

ResearchGate. (2024). Pyridine‐based oxadiazole derivatives as antimicrobial agents. [Link]

-

Al-Wahaibi, L. H., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules. [Link]

-

Singh, S., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]

-

Paruch, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Paruch, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS 960492-59-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide synthesizes information on its fundamental properties while extensively leveraging established knowledge of the broader 1,3,4-oxadiazole class of compounds. This approach allows for an informed discussion of its probable synthesis, potential biological activities, and applications in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals in the pharmaceutical sciences, offering insights into the scientific context and potential utility of this compound.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds are cornerstones of modern medicinal chemistry, with the 1,3,4-oxadiazole ring being a particularly privileged scaffold.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] The 1,3,4-oxadiazole moiety is a common feature in a wide array of biologically active molecules, demonstrating a remarkable spectrum of pharmacological activities. These include antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[4][5]

The subject of this guide, this compound, incorporates this versatile oxadiazole core, suggesting its potential as a valuable building block or lead compound in drug discovery programs. The presence of a substituted pyridazine ring further enhances its chemical diversity and potential for biological interactions.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 960492-59-5 | Inferred from chemical databases |

| Molecular Formula | C₇H₅ClN₄O | Inferred from chemical databases |

| Molecular Weight | 196.59 g/mol | Inferred from chemical databases |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[6] | Inferred from general chemical principles |

| Chemical Stability | 1,3,4-oxadiazole derivatives are known for their high thermal and chemical stability.[4] | [4] |

Spectral Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the methyl group, the pyridazine ring, and the 1,3,4-oxadiazole ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C=N, C-O-C, and C-Cl bonds within the molecule.[8]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis would likely commence from commercially available starting materials, 6-chloropyridazine-3-carbohydrazide and acetic anhydride or acetyl chloride.

Figure 1: A proposed two-step synthesis pathway for the target compound.

Step 1: Acylation of 6-Chloropyridazine-3-carbohydrazide: The initial step involves the acylation of 6-chloropyridazine-3-carbohydrazide with a suitable acetylating agent like acetic anhydride or acetyl chloride. This reaction would likely be carried out in an appropriate solvent, such as pyridine or dichloromethane, to yield the 1,2-diacylhydrazine intermediate.

Step 2: Cyclodehydration: The subsequent and crucial step is the intramolecular cyclodehydration of the diacylhydrazine intermediate. This is typically achieved by heating the intermediate in the presence of a strong dehydrating agent.[7] Common reagents for this transformation include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[4] The choice of reagent and reaction conditions would require optimization to achieve a good yield and purity of the final product.

Purification and Characterization Workflow

Following the synthesis, a standard purification and characterization workflow would be essential to ensure the identity and purity of the final compound.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Abstract

The compound 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole represents a compelling molecular architecture, wedding the well-established pharmacophores of the pyridazine and 1,3,4-oxadiazole families. While direct empirical data on this specific molecule is not extensively published, a robust mechanistic hypothesis can be formulated based on the rich pharmacology of its constituent heterocycles. This guide posits a primary anticancer mechanism of action for this compound, likely centered on the inhibition of key signaling kinases and the induction of apoptosis. We will delineate this proposed mechanism, provide a comprehensive suite of experimental protocols for its validation, and offer insights into the interpretation of potential data.

Introduction and Molecular Scaffolding

The molecular structure of this compound combines two heterocycles of significant interest in medicinal chemistry.

-

The 1,3,4-Oxadiazole Moiety: This five-membered ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Their anticancer mechanisms are diverse, targeting a range of enzymes such as telomerase, histone deacetylases (HDACs), and various kinases.[5][6][7][8]

-

The Pyridazine Moiety: As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine core is a feature of numerous biologically active compounds.[9][10][11] The presence of a chloro-substituent, as in 6-chloropyridazine, provides a handle for further chemical modification but also contributes to the molecule's overall electronic properties and potential for target engagement.[12][13] Pyridazine derivatives have demonstrated efficacy as anticancer, anti-inflammatory, and cardiovascular agents.[9][10]

The conjugation of these two scaffolds suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, and π-π stacking interactions, making it a prime candidate for investigation as a targeted therapeutic agent.

Proposed Mechanism of Action: Dual Inhibition of Pro-Survival Kinases and Apoptosis Induction

Based on the extensive literature on its constituent pharmacophores, we hypothesize that this compound exerts its primary anticancer effect through a multi-faceted mechanism involving:

-

Inhibition of Pro-Survival Kinases: Many 1,3,4-oxadiazole and pyridazine derivatives are known to inhibit protein kinases that are critical for cancer cell proliferation and survival. A plausible target class for this hybrid molecule is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

-

Induction of Apoptosis: The compound is likely to trigger programmed cell death (apoptosis) in cancer cells, a common downstream effect of inhibiting key survival pathways.

This proposed mechanism is illustrated in the following signaling pathway diagram:

Caption: Proposed signaling pathway modulated by the compound.

Experimental Validation Protocols

To systematically investigate the proposed mechanism of action, a tiered approach is recommended, starting with broad cellular effects and progressing to specific molecular targets.

Tier 1: Cellular Activity and Phenotypic Assays

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

Protocol: MTT Proliferation Assay

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Tier 2: Investigation of Apoptosis Induction

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay

-

Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Tier 3: Target Identification and Validation

Objective: To identify and validate the specific molecular targets of the compound within the proposed signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for key kinases in the PI3K/Akt pathway (PI3Kα, Akt1, mTOR).

-

Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at room temperature for the recommended time.

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the IC50 values for the inhibition of each kinase.

Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, Cleaved Caspase-3, Bcl-2) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation status.

Anticipated Data and Interpretation

The following table summarizes the expected quantitative outcomes from the proposed experimental workflows, which would lend strong support to the hypothesized mechanism of action.

| Experiment | Metric | Anticipated Result for an Active Compound | Interpretation |

| MTT Assay | IC50 | 0.1 - 10 µM | Potent antiproliferative activity in cancer cells. |

| Flow Cytometry | % Apoptotic Cells | Significant increase compared to control | Induction of programmed cell death. |

| Kinase Assay | IC50 (p-Akt) | < 1 µM | Direct inhibition of a key survival kinase. |

| Western Blot | Protein Levels | Decrease in p-Akt, p-mTOR; Increase in Cleaved Caspase-3 | Confirmation of pathway inhibition and apoptosis induction. |

Conclusion

The hybrid scaffold of this compound holds considerable promise as a template for the development of novel anticancer agents. The proposed mechanism of action, centered on the dual inhibition of pro-survival kinases and the induction of apoptosis, is a scientifically grounded starting point for a comprehensive investigation of this compound's therapeutic potential. The experimental protocols detailed in this guide provide a clear and logical framework for researchers to elucidate its precise molecular interactions and cellular effects. The successful validation of this hypothesis would not only establish the therapeutic utility of this specific molecule but also pave the way for the rational design of a new class of potent anticancer drugs.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved January 19, 2026, from [Link]

-

Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis. Retrieved January 19, 2026, from [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved January 19, 2026, from [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2020). PMC. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). MDPI. Retrieved January 19, 2026, from [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (2022). Juniper Publishers. Retrieved January 19, 2026, from [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti. Retrieved January 19, 2026, from [Link]

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. Retrieved January 19, 2026, from [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). PMC. Retrieved January 19, 2026, from [Link]

-

Pharmacologically active pyridazine derivatives. Part 2. (1992). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. sarpublication.com [sarpublication.com]

- 10. Pharmacologically active pyridazine derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: A Guide to Scaffold Optimization

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for initiating and advancing a drug discovery program centered on the 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole scaffold. This molecule represents a strategic hybridization of two pharmacologically significant heterocycles: the pyridazine and the 1,3,4-oxadiazole moieties. Pyridazine derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Similarly, the 1,3,4-oxadiazole ring is a versatile scaffold, often employed as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and modulate physicochemical properties.[4][5] This guide will detail a robust synthetic pathway to the core scaffold, outline a systematic approach to exploring the structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical series.

Introduction: The Strategic Rationale for Hybridization

The convergence of multiple pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for achieving novel or enhanced biological activity. The title compound, this compound, is a prime example of this approach.

-

The Pyridazine Moiety: As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, pyridazine and its derivatives are integral to numerous biologically active compounds.[3] Their ability to act as hydrogen bond acceptors and engage in various molecular interactions has led to their development as inhibitors for targets such as kinases, glutaminase (GLS1), and tropomyosin receptor kinase (TRK).[1][6] The presence of a chloro-substituent, as in our core scaffold, provides a key vector for synthetic modification and can significantly influence target engagement through halogen bonding or by modulating the electronic character of the ring.

-

The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a staple in drug design, valued for its chemical stability and favorable pharmacokinetic profile.[7][8] It is frequently used to replace metabolically labile ester or amide groups, a strategy that can improve oral bioavailability and duration of action.[4] Studies comparing 1,3,4-oxadiazole isomers with their 1,2,4-counterparts have shown that the 1,3,4-isomer typically imparts lower lipophilicity, better metabolic stability, and improved aqueous solubility, making it a superior choice for drug development programs.[4][5] Its rigid structure also serves as an excellent linker, orienting substituents in well-defined vectors for optimal interaction with biological targets.

The combination of these two scaffolds suggests a molecule with a high potential for a diverse range of biological activities, including but not limited to anticancer, antibacterial, anti-inflammatory, and antiviral applications.[1][9][10][11] This guide establishes a systematic methodology for exploring that potential.

Synthesis of the Core Scaffold

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of a diacylhydrazine intermediate. A reliable and efficient pathway to the target compound initiates from commercially available 6-chloropyridazine-3-carboxylic acid. The causality behind this choice lies in its straightforward conversion to the key acid hydrazide intermediate, which is primed for cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis and characterization at each step confirm the integrity of the intermediates for the subsequent reaction.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

-

Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in methanol (10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. The choice of SOCl₂ is based on its efficacy in converting carboxylic acids to acid chlorides, which are then readily esterified in situ.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 6-Chloropyridazine-3-carbohydrazide

-

Dissolve the methyl ester from Step 1 (1.0 eq) in ethanol (15 mL/g).

-

Add hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq). Using a significant excess of hydrazine hydrate drives the reaction to completion.

-

Heat the mixture to reflux for 6 hours. A precipitate should form upon cooling.

-

Monitor reaction completion by TLC.

-

Cool the reaction vessel to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure hydrazide.[12]

Step 3 & 4: Synthesis of this compound

-

Suspend the hydrazide from Step 2 (1.0 eq) in an excess of acetic anhydride (10 eq) and heat at 100 °C for 2 hours. This step achieves the N-acetylation.

-

Cool the mixture and pour it into ice water.

-

Stir vigorously until the excess anhydride is hydrolyzed.

-

Collect the precipitated solid (the N'-acetyl intermediate) by filtration.

-

To the dried intermediate, add phosphorus oxychloride (POCl₃) (5 mL/g) and heat to 80-90 °C for 3 hours. POCl₃ is a powerful dehydrating agent that efficiently promotes the cyclization to the 1,3,4-oxadiazole ring.[13]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize with a 5M NaOH solution until the pH is ~7-8.

-

Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to afford the final product.

A Framework for Structure-Activity Relationship (SAR) Exploration

With the core scaffold in hand, a systematic exploration of its SAR can begin. The molecule offers three primary points for modification: the chloro-substituent on the pyridazine ring, the methyl group on the oxadiazole, and the pyridazine nitrogen atoms. The following workflow provides a logical progression for generating a library of analogues to probe the chemical space around the lead compound.

SAR Exploration Workflow

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Strategic Rationale

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the backbone of many modern pharmaceuticals. The molecule 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a compelling candidate for biological evaluation due to its hybrid structure, which combines two pharmacologically significant scaffolds: pyridazine and 1,3,4-oxadiazole.

The pyridazine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" recognized for its presence in compounds with a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the 1,3,4-oxadiazole moiety is a versatile bioisostere for amide and ester groups, enhancing properties like metabolic stability and target affinity.[5][6] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including significant anticancer, antimicrobial, and analgesic activities.[7][8][9]

The combination of these two potent pharmacophores in a single molecule warrants a systematic and rigorous in vitro evaluation. This guide provides a comprehensive framework for characterizing the biological potential of this compound, focusing primarily on its predicted anticancer and antimicrobial activities. The experimental design emphasizes a logical, tiered approach, beginning with broad screening and progressing to more specific mechanistic studies.

Section 2: Synthesis Postulate and Physicochemical Characterization

Prior to biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are mandatory for structural confirmation and purity assessment (>95%). The compound is available commercially as a research chemical.[10]

From a synthetic chemistry perspective, a plausible route to this molecule involves the cyclization of an acylhydrazide intermediate. This common and effective method for forming 2,5-disubstituted-1,3,4-oxadiazoles provides a reliable foundation for generating analogues for structure-activity relationship (SAR) studies.[11][12][13]

Section 3: In Vitro Anticancer Evaluation

Rationale for Investigation: The fusion of pyridazine and oxadiazole rings creates a molecule with high potential for anticancer activity. Pyridazine derivatives have been successfully developed as inhibitors of various cancer-related targets, including kinases like VEGFR.[3][14] Oxadiazoles have been shown to induce apoptosis and inhibit critical enzymes such as telomerase and histone deacetylases (HDACs).[15] Therefore, a multi-stage evaluation is proposed to first identify cytotoxic activity and then to elucidate the potential mechanism of action.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen because it is a robust, high-throughput method for quantifying cell viability.[16] It measures the metabolic activity of mitochondrial reductase enzymes, providing a reliable proxy for the number of living cells. A reduction in signal indicates cytotoxicity or cytostatic effects.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., HEK-293) are cultured to ~80% confluency.[17][18][19]

-

Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, then serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

| Cell Line | Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin | Selectivity Index* |

| MCF-7 | Breast Cancer | Data | Data | Data |

| A549 | Lung Cancer | Data | Data | Data |

| HCT-116 | Colon Cancer | Data | Data | Data |

| HEK-293 | Normal Kidney | Data | Data | N/A |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Protocol 2: Mechanistic Assay - Apoptosis Analysis

Causality: If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay differentiates between early apoptotic, late apoptotic, and necrotic cells based on changes in membrane integrity.

Methodology:

-

Treatment: Seed a sensitive cancer cell line (e.g., HCT-116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death induced by the compound.

Section 4: In Vitro Antimicrobial Evaluation

Rationale for Investigation: Both the pyridazine and 1,3,4-oxadiazole cores are well-established in the literature as potent antimicrobial scaffolds.[1][5][8][20][21] The toxophoric -N=C-O- linkage in the oxadiazole ring, in particular, is thought to react with microbial nucleophilic centers, contributing to its activity.[20] Therefore, screening against a panel of pathogenic bacteria and fungi is a critical component of this compound's evaluation.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is the gold-standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] It provides a quantitative measure of the compound's potency.

Methodology:

-

Strain Selection: Use a panel of clinically relevant microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[7][22]

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (microbes + medium, no compound), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity Profile

| Microbial Strain | Type | MIC (µg/mL) of Test Cmpd | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | Gram-positive | Data | Data (Ciprofloxacin) |

| Escherichia coli | Gram-negative | Data | Data (Ciprofloxacin) |

| Candida albicans | Fungal (Yeast) | Data | Data (Fluconazole) |

Section 5: Summary and Future Directions

This technical guide outlines a logical and robust strategy for the initial in vitro evaluation of this compound. The proposed workflows for anticancer and antimicrobial screening are based on established, validated methodologies that will generate clear, quantitative data on the compound's biological activity.

Positive results from this initial screening would justify progression to more advanced studies. For anticancer activity, this could include Western blot analysis to confirm the modulation of specific signaling pathways, in vivo testing in xenograft models, and SAR studies to optimize potency and selectivity. For antimicrobial activity, further work could involve time-kill assays, biofilm disruption assays, and screening against resistant microbial strains. The foundational data generated through this guide will be crucial for determining the therapeutic potential of this promising heterocyclic compound.

References

-

He, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. [Link]

-

Perez-Perez, M-J., et al. (2022). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health (NIH). [Link]

-

Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]

-

Unknown. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ijcrt.org. [Link]

-

Unknown. (n.d.). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]

-

Gouda, M. A., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

El-Sayed, M. F., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

-

Gouda, M. A., et al. (2016). Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Sławiński, J., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health (NIH). [Link]

-

Basheer, A. S., & Ali, A. A. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PubMed Central. [Link]

-

Nguyen, H. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. [Link]

-

Unknown. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ACS Publications. [Link]

-

Bondock, S., et al. (2021). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed. [Link]

-

Al-Issa, S. A., et al. (2022). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. ResearchGate. [Link]

-

Unknown. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

-

Sharma, D., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. PubMed. [Link]

-

Unknown. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Research Square. [Link]

-

Unknown. (n.d.). This compound. MySkinRecipes. [Link]

-

Unknown. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Al-Jumaili, A. H. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Chemical Health Risks. [Link]

-

Unknown. (n.d.). Synthesis of Novel Oxadiazole Derivatives, Molecular Propert. TRDizin. [Link]

-

Jafari, E., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]

-

Unknown. (n.d.). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Medium. [Link]

-

Sławiński, J., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmspr.in [ijmspr.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [myskinrecipes.com]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. ijper.org [ijper.org]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]

- 18. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 22. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis and Molecular Docking of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Abstract

In the landscape of modern drug discovery, the strategic application of computational chemistry and molecular modeling has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical walkthrough of the computational evaluation of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a heterocyclic compound featuring the privileged pyridazine and 1,3,4-oxadiazole scaffolds. These moieties are integral to numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details a comprehensive in silico workflow, commencing with molecular geometry optimization using Density Functional Theory (DFT), followed by the prediction of pharmacokinetic properties (ADMET), and culminating in a molecular docking study against a relevant biological target. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that each step is a self-validating component of a robust computational protocol designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Silico Investigation

The convergence of combinatorial chemistry and high-throughput screening has led to an explosion in the number of potential drug candidates. However, the pipeline from discovery to market-ready therapeutic is fraught with high attrition rates, often due to poor pharmacokinetic profiles or unforeseen toxicity.[4][5] Computational, or in silico, methods offer a powerful paradigm to mitigate these risks by providing early-stage assessment of a compound's viability.[6][7] By simulating molecular behavior and interactions, we can prioritize candidates with the highest probability of success, thereby saving significant time and resources.[4]

The subject of this guide, This compound , is a compelling candidate for such an investigation. Its structure combines two heterocycles of significant medicinal interest:

-

Pyridazine: This diazine ring is a core component of various biologically active molecules, demonstrating antimicrobial, anticancer, antihypertensive, and anti-inflammatory activities.[1][8]

-

1,3,4-Oxadiazole: This five-membered ring is known for its metabolic stability and its role as a bioisostere for amide and ester groups.[9][10] Derivatives exhibit a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer properties.[2][3]

Given the established biological potential of its constituent scaffolds, a rigorous computational analysis is warranted to elucidate the molecule's drug-like properties and predict its binding affinity to a relevant protein target. This guide will simulate a real-world computational drug discovery workflow.

Comprehensive Computational Workflow

The workflow is designed as a multi-stage funnel, starting with the fundamental properties of the molecule and progressively moving towards its specific biological interactions.

Caption: A comprehensive workflow for the in silico analysis of a small molecule drug candidate.

Phase 1: Ligand Preparation and Geometry Optimization

The accuracy of any computational study is fundamentally dependent on the quality of the input molecular structure. A molecule's 3D conformation dictates its interaction with biological targets. Therefore, it is critical to begin with a geometry optimization step to find the most energetically stable conformation.

Expertise: Why Use Density Functional Theory (DFT)?